Acid yellow 121

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acid Yellow 121, also known as C.I.this compound or C.I.18690, is a deep yellow powder . It is used for dyeing and printing wool, silk, and polyamide fibers directly, and is also used in leather color .

Synthesis Analysis

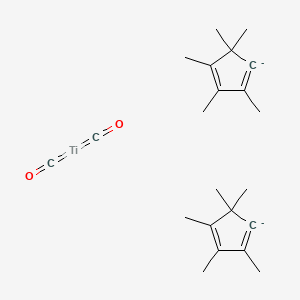

The manufacturing process of this compound involves the diazotization of 2-Aminobenzoic acid and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5 (4H)-one . This is followed by heating in an amide solution and formic acid chromium at 113 115 ℃ for 6 hours to create a chromium complex .Molecular Structure Analysis

The molecular structure of this compound is a single azo metal complex . The molecular formula is C17H13N4NaO3 and the molecular weight is 344.3 .Physical And Chemical Properties Analysis

This compound is a deep yellow powder . It has a molecular weight of 344.3 and a density of 1.445 at 20℃ . It has a boiling point of 461.9°C at 760 mmHg and a flash point of 233.1°C . It is slightly soluble in water, with a solubility of 170.1mg/L at 20℃ .科学的研究の応用

Electrocoagulation for Dye Decolorization : Acid Yellow 121, also known as C.I. Acid Yellow 23, can be effectively decolorized using the electrocoagulation process. This method is efficient in removing color and chemical oxygen demand (COD) from dye solutions, with parameters like current density, initial dye concentration, and pH playing significant roles in the process (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007).

Biosorption Using Non-Living Aerobic Granular Sludge : Acid Yellow 17, similar to this compound, can be removed from aqueous solutions through biosorption using non-living aerobic granular sludge. Parameters like pH, biosorbent dosage, and temperature significantly influence this biosorption process (Gao, Zhang, Su, Chen, & Peng, 2010).

Photocatalytic Degradation with ZnO : The degradation of this compound using ZnO as a photocatalyst has been studied. Factors like catalyst loading, dye concentration, light intensity, and pH were found to impact the photodegradation efficiency (Behnajady, Modirshahla, & Hamzavi, 2006).

Toxic Interaction Studies : The toxic effects of this compound on trypsin were studied using spectroscopic and molecular docking methods, revealing insights into how this dye may exert toxic effects within organisms (Wang, Liu, & Qin, 2012).

Adsorption Studies for Wastewater Treatment : Investigations into the adsorption of this compound (and similar dyes like Acid Yellow 17) onto various materials, such as activated carbon from pecan nut shells and other adsorbents, have shown effective removal from wastewater (Torres-Pérez, Huang, Hadi, Mackey, & McKay, 2018).

Advanced Oxidation Processes for Wastewater Treatment : The use of advanced oxidation processes (AOPs) has been effective in treating wastewater containing this compound, demonstrating efficient removal and degradation of the dye (Shu, Huang, & Chang, 1994).

Electrochemical Oxidation for Wastewater Treatment : Electrochemical oxidation using diamond anodes has been explored for the treatment of wastewater containing this compound, achieving complete decolorization and COD removal (Rodríguez, Rodrigo, Panizza, & Cerisola, 2009).

Optimization of Electro-Fenton Process for Dye Decolorization : The optimization of the electro-Fenton process for the decolorization of Acid Yellow 36 (similar to this compound) using boron-doped diamond electrodes has been studied, showing high efficiency in color removal (Cruz-González et al., 2010).

特性

IUPAC Name |

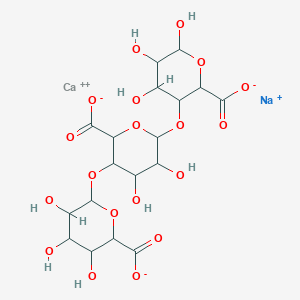

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZTWVYOORNGFM-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25CrN8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897452 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5601-29-6 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/no-structure.png)

![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)